6-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of bromine and chlorine substituents on the quinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of bromine and chlorine-substituted anilines, which undergo cyclization in the presence of a suitable catalyst and solvent . The reaction conditions often include moderate temperatures and the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents.
Major Products Formed
The major products formed from these reactions include various substituted quinolines and tetrahydroquinoline derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
6-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins . This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
- 7-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms on the quinoline ring enhances its reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C9H9BrClN |
---|---|
Molecular Weight |
246.53 g/mol |
IUPAC Name |
6-bromo-7-chloro-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C9H9BrClN/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h4-5,12H,1-3H2 |
InChI Key |
HGTFKDUKRKQWFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2NC1)Cl)Br |
Origin of Product |
United States |
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